molecular formula C8H6ClF2NO3S B1382215 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride CAS No. 1803600-07-8

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1382215
CAS No.: 1803600-07-8
M. Wt: 269.65 g/mol
InChI Key: HFHRRAPIPPGOID-UHFFFAOYSA-N
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Description

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF2NO3S and a molecular weight of 269.66 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes. It contains functional groups such as acetamido, difluorobenzene, and sulfonyl chloride, which contribute to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is not specified in the available resources .

Safety and Hazards

The safety data sheet for 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride indicates that it can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It’s important to handle this compound with appropriate safety measures .

Preparation Methods

The synthesis of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of 2,4-difluoroaniline with acetic anhydride to form 3-acetamido-2,4-difluoroaniline. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The unique combination of acetamido and difluoro groups in this compound enhances its reactivity and specificity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-acetamido-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHRRAPIPPGOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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